molecular formula C14H15NO3 B7603002 N-(2-methylpropyl)-4-oxochromene-2-carboxamide

N-(2-methylpropyl)-4-oxochromene-2-carboxamide

Cat. No.: B7603002
M. Wt: 245.27 g/mol
InChI Key: XRRWVJQGLQLDKL-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-4-oxochromene-2-carboxamide is an organic compound belonging to the class of chromene derivatives Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-oxochromene-2-carboxamide typically involves the condensation of 4-hydroxycoumarin with an appropriate amine. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-oxochromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-4,5-diones, while reduction can produce 4-hydroxychromenes.

Scientific Research Applications

N-(2-methylpropyl)-4-oxochromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has potential as a fluorescent probe for studying biological systems.

    Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin: A precursor in the synthesis of N-(2-methylpropyl)-4-oxochromene-2-carboxamide.

    Chromene-2-carboxamide: A structurally similar compound with different substituents.

    Coumarin derivatives: A broad class of compounds with various biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methylpropyl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(2)8-15-14(17)13-7-11(16)10-5-3-4-6-12(10)18-13/h3-7,9H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRWVJQGLQLDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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